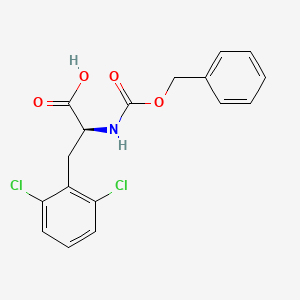

Cbz-2,6-Dichloro-L-Phenylalanine

Description

Significance of Modified Amino Acids as Molecular Probes and Building Blocks in Biomolecular Systems

Modified amino acids are instrumental in expanding the chemical diversity of proteins and peptides beyond what is offered by nature. Their incorporation allows for the introduction of unique functionalities, such as fluorescent tags, photo-crosslinkers, and post-translational modifications. This enables researchers to study protein structure, function, and interactions in real-time and within their native cellular environment. As building blocks, ncAAs can be used to construct peptides and proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties.

Overview of Halogenated Amino Acid Derivatives in Modern Medicinal Chemistry and Peptide Science

Halogenation of amino acids is a key strategy in medicinal chemistry and peptide science to modulate the physicochemical properties of bioactive molecules. The introduction of halogen atoms, such as chlorine, fluorine, or bromine, can significantly alter a molecule's size, lipophilicity, and electronic distribution. These changes can lead to improved binding affinity for biological targets, enhanced metabolic stability, and altered pharmacokinetic profiles. For instance, halogen bonds, a type of non-covalent interaction, can contribute to the binding energy between a ligand and its receptor, offering a novel approach to drug design.

Rationale for Investigating Cbz-2,6-Dichloro-L-Phenylalanine as a Sterically and Electronically Tuned Phenylalanine Mimic

The structure of this compound presents a compelling case for its investigation as a unique phenylalanine analog. The two chlorine atoms at the 2 and 6 positions of the phenyl ring introduce significant steric bulk, which can be expected to restrict the conformational freedom of the amino acid side chain. This steric hindrance could be exploited to enforce specific peptide backbone geometries or to probe the steric tolerance of enzyme active sites or receptor binding pockets.

From an electronic standpoint, the electron-withdrawing nature of the chlorine atoms alters the aromaticity of the phenyl ring. This can influence cation-π and π-π stacking interactions, which are crucial for many protein-protein and protein-ligand interactions. The carboxybenzyl (Cbz) protecting group on the amine is a standard feature in peptide synthesis, allowing for its straightforward incorporation into peptide chains.

Scope and Objectives of Academic Research Utilizing this compound

While specific academic research focused on this compound is not currently available in the public domain, a hypothetical research program would likely pursue the following objectives:

Synthesis and Conformational Analysis: Development of efficient synthetic routes and detailed conformational analysis of peptides containing this compound using techniques like NMR spectroscopy and X-ray crystallography. This would provide empirical data on the structural constraints imposed by the dichlorinated phenyl ring.

Enzyme-Substrate Interactions: Incorporation of this analog into peptide substrates to probe the active sites of enzymes, particularly proteases. The steric and electronic modifications could reveal key insights into substrate recognition and catalytic mechanisms.

Peptide and Protein Engineering: Use as a building block to create peptides with enhanced stability against proteolytic degradation or to design proteins with novel folding patterns and functions.

Drug Discovery: Exploration of its potential in the design of peptidomimetics or small molecule inhibitors where the unique steric and electronic properties of the 2,6-dichlorophenyl group could lead to improved potency and selectivity.

Interactive Data Table: Physicochemical Properties

Below are some of the predicted and known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | Echemi echemi.com |

| Molecular Weight | 368.21 g/mol | Echemi echemi.com |

| CAS Number | 1270296-58-6 | Echemi echemi.com |

| Boiling Point (Predicted) | 556.8±50.0 °C | ChemicalBook chemicalbook.com |

| Density (Predicted) | 1.396±0.06 g/cm³ | ChemicalBook chemicalbook.com |

| pKa (Predicted) | 3.77±0.15 | ChemicalBook chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Cbz 2,6 Dichloro L Phenylalanine

Strategies for Asymmetric Synthesis of 2,6-Dichloro-L-Phenylalanine Core Structure

The cornerstone of synthesizing Cbz-2,6-dichloro-L-phenylalanine lies in the establishment of the L-configuration at the α-amino acid center. Various asymmetric strategies have been developed to achieve this, broadly categorized into chiral auxiliary-mediated approaches, enantioselective catalytic methods, and chemoenzymatic routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate. researchgate.net The Evans' oxazolidinone auxiliaries are a prominent example, widely employed for the asymmetric alkylation of enolates. researchgate.net In the context of 2,6-dichloro-L-phenylalanine synthesis, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate. Subsequent alkylation with a suitable electrophile, such as 2,6-dichlorobenzyl bromide, would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. The auxiliary can then be cleaved under mild conditions to yield the desired L-amino acid. While this method is robust, it often requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal. researchgate.netresearchgate.net

Enantioselective Catalytic Methods in Dichloro-Phenylalanine Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric α-alkylation of glycine (B1666218) derivatives. nih.govchimia.ch In this method, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the transfer of an enolate from an aqueous phase to an organic phase, where it reacts with an electrophile. nih.govchimia.ch For the synthesis of 2,6-dichloro-L-phenylalanine, the Schiff base of a glycine ester can be alkylated with 2,6-dichlorobenzyl bromide in the presence of a chiral phase-transfer catalyst. The choice of catalyst, reaction conditions, and the structure of the glycine derivative are critical for achieving high enantioselectivity. nih.gov This method is advantageous due to the use of catalytic amounts of the chiral inducer and mild reaction conditions. chimia.ch

Chemoenzymatic Synthesis Routes for L-Phenylalanine Derivatives

Biocatalysis, particularly the use of enzymes, provides a highly selective and environmentally benign route to chiral amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce L-phenylalanine. nih.gov This enzymatic transformation can be harnessed for the synthesis of substituted L-phenylalanine derivatives. A chemoenzymatic cascade can be designed where a chemically synthesized 2,6-dichlorocinnamic acid serves as the substrate for a PAL enzyme. The enzyme would then catalyze the stereoselective amination to yield 2,6-dichloro-L-phenylalanine with high enantiomeric purity. nih.gov This approach benefits from the exceptional stereoselectivity of enzymes and mild, aqueous reaction conditions. nih.gov

Regioselective Introduction of the 2,6-Dichloro Moiety onto the Phenylalanine Side Chain

A key challenge in the synthesis of this compound is the regioselective introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring. Direct electrophilic chlorination of L-phenylalanine or its N-protected derivatives typically leads to a mixture of ortho, meta, and para isomers, with a preference for the para position due to the activating effect of the alkyl side chain. Therefore, a more controlled approach is necessary.

One effective strategy involves starting with a pre-functionalized aromatic ring. The synthesis can commence from 2,6-dichlorotoluene, which can be brominated at the benzylic position to yield 2,6-dichlorobenzyl bromide. This electrophile can then be used in the asymmetric alkylation methods described in section 2.1.

Alternatively, directed ortho-metalation strategies could be explored. By using a directing group on the nitrogen or carboxyl group of a phenylalanine derivative, it might be possible to direct lithiation or other metalation specifically to the ortho positions of the phenyl ring, followed by quenching with an electrophilic chlorine source. However, achieving dichlorination exclusively at the 2 and 6 positions through this method can be challenging and may require multiple steps and careful optimization of directing groups and reaction conditions.

N-Protection Strategies: Carbobenzyloxy (Cbz) Group Incorporation and Orthogonal Protection Schemes

Protection of the amino group is a critical step in amino acid synthesis and peptide chemistry to prevent unwanted side reactions. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. total-synthesis.com

The N-Cbz protection of 2,6-dichloro-L-phenylalanine can be achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comijacskros.com A common procedure involves the Schotten-Baumann reaction, where the amino acid is dissolved in an aqueous solution of sodium bicarbonate or sodium hydroxide, and Cbz-Cl is added. total-synthesis.com The reaction proceeds to give the N-Cbz protected amino acid, which can then be extracted into an organic solvent. google.com

The Cbz group is orthogonal to many other protecting groups used in peptide synthesis, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. This orthogonality allows for the selective deprotection of different functional groups within a complex molecule, which is essential for the stepwise construction of peptides. total-synthesis.com

Purification and Characterization of Synthetic Intermediates and Final this compound

Purification of the synthetic intermediates and the final product is essential to ensure high purity. Column chromatography is a standard technique for purifying protected amino acids and their precursors. nih.gov The polarity of the eluent can be adjusted to effectively separate the desired compound from starting materials and byproducts. Recrystallization can also be employed to obtain highly pure crystalline solids. nih.gov

The characterization of this compound and its intermediates relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR would confirm the presence of the aromatic protons (typically in the region of 7.0-7.5 ppm), the benzylic protons of the Cbz group (around 5.1 ppm), the α-proton of the amino acid (around 4.5 ppm), and the β-protons (around 3.0-3.3 ppm). The coupling patterns and integration of these signals would provide structural confirmation.

13C NMR would show characteristic signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon of the Cbz group, and the α- and β-carbons of the amino acid backbone. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching vibrations.

The following table summarizes the key analytical data expected for this compound.

| Analytical Technique | Expected Observations |

| 1H NMR | Signals for aromatic, benzylic, α- and β-protons with appropriate chemical shifts, multiplicities, and integrations. |

| 13C NMR | Resonances for carbonyl, aromatic, benzylic, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C17H15Cl2NO4. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (acid and carbamate), and aromatic functional groups. |

Incorporation of 2,6 Dichloro L Phenylalanine Residues into Complex Biomolecular Architectures

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Cbz-2,6-Dichloro-L-Phenylalanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and protocols have been adapted to accommodate sterically demanding residues like this compound. researchgate.net The widely used Fmoc/tBu strategy, which involves the use of aminium-derived coupling reagents and PEG-modified polystyrene resins, provides a foundation for these adaptations. researchgate.net

Compatibility with Common Resins and Protecting Groups

The success of SPPS relies heavily on the stability and compatibility of the solid support and protecting groups throughout the iterative cycles of deprotection and coupling. lsu.eduscispace.com For the synthesis of peptides containing 2,6-dichloro-L-phenylalanine, a variety of resins and protecting groups have been successfully employed.

Resins:

Polystyrene-based resins: These are a common choice, with modifications like PEGylation enhancing swelling properties and improving reaction kinetics. researchgate.net

4-Methylbenzhydrylamine (MBHA) resin: This resin is frequently used for the synthesis of peptide amides. lsu.edu

Protecting Groups:

Carbobenzyloxy (Cbz): The Cbz group is a well-established amine protecting group. mdpi.com

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the lynchpin of the most common SPPS strategy and is removed with a base, typically piperidine. researchgate.net

tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group, often used in orthogonal protection schemes.

Side-Chain Protecting Groups: For residues like tyrosine, the 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether and 2-bromobenzylcarbonate (2-BrZ) are stable to 50% TFA and can be removed with HF. The tert-butyl (But) ether is also a common choice for tyrosine in Fmoc chemistry. peptide.com

| Feature | Description | Relevant Compounds |

| Synthesis Strategy | Fmoc/tBu | Fmoc-amino acids, tBu-based side-chain protecting groups |

| Resin Type | PEG-modified polystyrene | PEG-PS resin |

| Amine Protection | Carbobenzyloxy (Cbz) | This compound |

| Amine Protection | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-amino acids |

| Side-Chain Protection (Tyr) | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | Boc-Tyr(2,6-Cl2Bzl)-OH |

| Side-Chain Protection (Tyr) | tert-Butyl (But) | Fmoc-Tyr(tBu)-OH |

Optimization of Coupling Efficiencies for Sterically Hindered Residues

The significant steric bulk of the 2,6-dichloro-substituted phenyl ring presents a major hurdle to efficient peptide bond formation. Traditional coupling reagents may prove insufficient, leading to low yields and incomplete reactions. To overcome this, more potent activating agents and optimized reaction conditions are necessary.

Coupling Reagents: Formulations like HBTU/OxymaPure and HCTU/OxymaPure are often employed to enhance coupling efficiency. ejbiotechnology.info In particularly difficult cases, a third coupling step with DIC/OxymaPure may be required. ejbiotechnology.info The use of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles has also been shown to be an effective method for coupling sterically hindered amino acids. nih.gov

Solvents: While DMF is a standard solvent in SPPS, acetonitrile (B52724) (ACN) has been demonstrated as an excellent alternative for the coupling of hindered amino acids. researchgate.net

Microwave Synthesis: The application of microwave energy can accelerate coupling reactions and improve yields, offering a significant advantage for challenging sequences. ejbiotechnology.info

| Challenge | Solution | Key Reagents/Techniques |

| Slow coupling kinetics | Use of potent activating agents | HBTU/OxymaPure, HCTU/OxymaPure, DIC/OxymaPure, N-acylbenzotriazoles |

| Solvent effects | Optimization of the reaction medium | Acetonitrile (ACN) as an alternative to DMF |

| Incomplete reactions | Enhanced energy input | Microwave-assisted peptide synthesis |

Minimization of Epimerization during Peptide Bond Formation

Epimerization, the change in configuration at the α-carbon of the amino acid, is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.com This is particularly a concern for sterically hindered residues where coupling reactions are slower.

The primary mechanism of epimerization involves the abstraction of the α-proton by a base, leading to a planar enolate intermediate that can be re-protonated from either face. mdpi.com Several factors influence the extent of epimerization:

Base Strength: The choice of base is crucial. While strong bases can accelerate coupling, they also increase the risk of epimerization. Milder bases like 2,4,6-collidine have been investigated, but can lead to lower conversion rates. mdpi.com The use of 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to produce glycopeptides with high efficiency and low epimerization. nih.gov

Solvent: The solvent can influence the rates of both coupling and epimerization. DMF in combination with DIEA has been reported to provide a good balance of high conversion and low epimerization. mdpi.com

Coupling Reagent: The nature of the activating agent can also impact the rate of epimerization.

Solution-Phase Synthesis Strategies for Oligopeptides and Peptidomimetics Containing the Residue

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable tool, particularly for the synthesis of shorter oligopeptides, peptidomimetics, and when larger quantities are required. The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from Cbz-Phe and L-leucine using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent has been demonstrated in a reversed micellar system. mdpi.com This approach allows for the coupling of a lipophilic protected amino acid with a hydrophilic one in a biphasic system. mdpi.com

Chemo-Enzymatic Approaches for Peptide Ligation with Modified Amino Acids

Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. nih.govnih.gov Enzymes like proteases can catalyze the formation of peptide bonds under mild conditions with high stereoselectivity. mdpi.com However, these methods often require protected amino acids to achieve the desired regioselectivity. mdpi.com

Sortase-mediated ligation (SML), or "sortagging," is a powerful chemo-enzymatic technique that allows for the conjugation of synthetic peptides, including those containing modified amino acids, to the C-terminus of a protein. nih.gov This method offers a controlled way to modify recombinantly expressed proteins. nih.gov Another approach involves asparaginyl endopeptidases (AEPs), which can be used to ligate polypeptides containing a specific recognition sequence with other peptides. researchgate.net

Derivatization and Functionalization of 2,6-Dichloro-L-Phenylalanine in Peptide and Small Molecule Conjugates

The 2,6-dichloro-L-phenylalanine residue can serve as a scaffold for further chemical modification, enabling the introduction of various functionalities. nih.govresearchgate.net This allows for the creation of peptide and small molecule conjugates with tailored properties.

Structural and Conformational Dynamics of Molecules Containing 2,6 Dichloro L Phenylalanine

Influence of 2,6-Dichloro Substitution on Phenylalanine Side Chain Rotamer Preferences

The conformation of the phenylalanine side chain is primarily defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In natural phenylalanine, the side chain can adopt several stable rotameric states. researchgate.net These preferred conformations, or rotamers, are determined by a combination of intrinsic stability and local interactions with the peptide backbone. researchgate.netnih.gov

However, the introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring drastically alters these preferences. The primary effect is steric hindrance. The bulky chlorine atoms clash with the peptide backbone, severely restricting the rotation around the χ1 dihedral angle. This steric blockade significantly raises the energy barrier for certain rotamers that are readily accessible to unsubstituted phenylalanine. Consequently, the conformational space of the 2,6-dichlorophenylalanine side chain is more confined, favoring a limited set of χ1 angles to minimize steric clashes. This often results in a more rigid and well-defined side-chain orientation, locking the phenyl ring into a conformation that is nearly perpendicular to the peptide backbone.

Steric and Electronic Effects of Halogenation on Peptide Backbone Conformation

The substitution of hydrogen with chlorine atoms not only affects the side chain but also has significant repercussions for the peptide backbone conformation, defined by the phi (φ) and psi (ψ) dihedral angles. researchgate.net These effects are a combination of steric bulk and the electronic influence of the halogens.

Analysis of α-Helical and β-Sheet Propensities

The propensity of an amino acid to favor a particular secondary structure, such as an α-helix or a β-sheet, is a key determinant of protein folding. nih.gov While extensive studies have been performed to determine these propensities for natural amino acids, the introduction of a modification like dichlorination can shift these preferences. nih.gov The bulky nature of the 2,6-dichlorophenyl side chain can sterically preclude its favorable incorporation into tightly packed α-helices. The restricted side-chain rotamers may not fit well within the helical structure without causing unfavorable steric interactions with neighboring residues.

Conversely, the same steric properties can favor its inclusion in β-sheet structures. researchgate.net In a β-sheet, adjacent side chains typically point to opposite faces of the sheet, which can more readily accommodate bulky groups. Furthermore, the defined orientation of the dichlorinated phenyl ring could facilitate favorable packing interactions between strands. Some studies have suggested that charged or polar amino acids might favor α-sheet formation due to their propensity for the αL conformation in the Ramachandran plot. uea.ac.uk The electronic effects of the chlorine atoms could also play a role in modulating the local electronic environment, potentially influencing the hydrogen-bonding network that stabilizes these secondary structures.

Induction and Stabilization of Turn Structures

Turn structures, particularly β-turns, are crucial elements in polypeptide chains, allowing them to reverse direction. The conformational rigidity imposed by the 2,6-dichloro substitution can be a powerful tool for inducing and stabilizing such turns. By restricting the available conformational space of the side chain, the 2,6-dichlorophenylalanine residue can pre-organize the peptide backbone into a specific turn geometry. This is because the fixed orientation of the side chain can sterically guide the preceding and succeeding residues into the appropriate φ and ψ angles required for a turn. This has been observed in peptides containing other constrained amino acids, where turn formation is a direct consequence of the steric demands of the modified residue.

Halogen Bonding and Other Non-Covalent Interactions Induced by the Dichloro Group in Molecular Assemblies

Beyond intramolecular effects, the 2,6-dichloro group plays a critical role in mediating intermolecular interactions within molecular assemblies. The most significant of these is halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) like an oxygen or nitrogen atom. scispace.compolimi.it

Experimental Spectroscopic Characterization of Conformational Space

To experimentally probe the conformational preferences of peptides containing Cbz-2,6-Dichloro-L-Phenylalanine, various spectroscopic techniques are employed. These methods provide direct evidence of the structural consequences of the dichlorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.netnih.gov For peptides incorporating this compound, several NMR parameters are key to unraveling their conformation.

Scalar Couplings (J-couplings): The magnitude of the scalar coupling constant between protons on adjacent atoms (e.g., ³J(HN,Hα)) is related to the dihedral angle between them via the Karplus equation. researchgate.net By measuring these couplings, one can determine the backbone φ torsion angle, providing critical constraints for structure calculation.

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. nih.gov Deviations from random coil chemical shifts can indicate the presence of stable secondary structures like helices or sheets. The specific chemical shift patterns of the atoms in and around the 2,6-dichlorophenylalanine residue can serve as a signature of its conformational state.

By combining these different NMR-derived constraints, a detailed three-dimensional model of the peptide can be generated, providing experimental validation for the conformational effects induced by the dichlorinated amino acid. nih.govnih.gov

Based on comprehensive searches of available scientific literature, detailed experimental and computational studies focusing specifically on This compound for the outlined topics could not be located. The requested information for the following sections is not available in the public domain:

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations of Electronic Properties and Interaction Energies:There is no available literature reporting on quantum mechanical calculations (such as Density Functional Theory) to determine the electronic properties or interaction energies of this compound.

While general information exists for the parent compound, L-phenylalanine, and for the analytical techniques mentioned (Circular Dichroism, X-ray Crystallography, and Computational Modeling) in the context of other molecules, this information falls outside the strict scope of your request to focus solely on This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and specific research findings for this particular compound.

Strategic Integration of 2,6 Dichloro L Phenylalanine into Bioactive Scaffolds for Target Ligand Research

Modulation of Ligand-Target Recognition and Selectivity in In Vitro Systems

The introduction of the 2,6-dichloro-L-phenylalanine moiety into a ligand scaffold can profoundly influence its interaction with a biological target. These effects are multifactorial, stemming from changes in the ligand's size, shape, lipophilicity, and its capacity to engage in specific non-covalent interactions.

The substitution of hydrogen atoms with larger chlorine atoms at the ortho- and meta-positions of the phenylalanine ring introduces significant steric bulk. This modification can directly impact how a ligand fits into the binding pocket of a target protein. The increased volume of the 2,6-dichlorophenyl group can promote favorable van der Waals contacts if the pocket is sufficiently large and accommodating, thereby increasing binding affinity.

Conversely, if the binding pocket is sterically constrained, the bulky dichlorinated ring can lead to steric clashes, reducing the ligand's potency. This principle is a key consideration in structure-activity relationship (SAR) studies. For example, research on insulin (B600854) analogs demonstrated that the side chain bulk of amino acids at specific positions is a critical determinant of receptor interaction. nih.gov While some bulky substitutions are well-tolerated, others can cause a marked decrease in potency. nih.gov The L-phenylalanine scaffold itself is noted to tolerate modifications and steric bulk at all positions on the aromatic ring, but the positions ortho to the side chain attachment (the 2 and 6 positions) are critical for affinity and can be sterically restrained depending on the target. researchgate.net Therefore, the use of 2,6-dichloro-L-phenylalanine can serve as a probe to define the topographical limits of a binding site, guiding the design of more selective ligands.

Table 1: Impact of Steric Modifications on Ligand-Target Interactions

| Feature | Description | Potential Outcome on Binding |

| Increased Side Chain Bulk | The two chlorine atoms significantly increase the volume of the phenyl ring compared to native phenylalanine. | Can enhance binding through increased van der Waals contacts in a complementary pocket or decrease binding due to steric hindrance in a constrained pocket. nih.gov |

| Conformational Restriction | The bulky chlorine atoms can restrict the rotation of the phenyl ring, locking the ligand into a more defined conformation. | May pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity. |

| Probing Pocket Topography | Used in SAR studies to map the size and shape of a receptor's binding site. | Provides crucial information for designing ligands with improved shape complementarity and selectivity. researchgate.net |

The addition of two chlorine atoms significantly increases the lipophilicity, or "oil-loving" character, of the phenylalanine side chain. Lipophilicity is a critical parameter in drug design, as it influences a ligand's ability to partition from the aqueous environment of the body into the often-hydrophobic binding pockets of proteins. For many enzyme and receptor ligands, a linear correlation is observed between increasing lipophilicity and higher binding affinity. nih.gov This relationship can be understood through the tendency of lipophilic compounds to be biotransformed into more polar metabolites for easier excretion, a process that first requires binding to an enzyme. nih.gov

By increasing the hydrophobicity of a ligand, the incorporation of 2,6-dichloro-L-phenylalanine can enhance the hydrophobic effect, a major driving force for protein-ligand binding. The release of ordered water molecules from the binding pocket and the ligand's surface upon association is entropically favorable and strengthens the interaction. Studies on 5-HT₂A receptor ligands have shown that for agonists, a highly significant linear correlation exists between binding affinity and lipophilicity. nih.gov Therefore, the enhanced lipophilicity of the dichlorinated scaffold is a key contributor to achieving high-potency binding.

Beyond simple steric and lipophilic effects, the chlorine atoms of 2,6-dichloro-L-phenylalanine can participate in a highly directional, non-covalent interaction known as a halogen bond. researchgate.net This interaction occurs between an electrophilic region on the halogen atom (termed a "σ-hole") and a nucleophilic (electron-rich) atom, such as an oxygen or nitrogen, on the protein target. nih.gov For a long time, only the steric and lipophilic properties of halogens were considered in drug design, but their ability to form these stabilizing interactions is now a key focus. researchgate.net

The halogen bond is predominantly electrostatic in nature and has become a powerful tool in the rational design of drugs and chemical probes. researchgate.net Its strength and directionality are comparable to those of a classical hydrogen bond, allowing for precise positioning of a ligand within a binding site. Quantum-chemical studies reveal that halogen bonding is driven by the same fundamental forces as hydrogen bonding, including electrostatics, dispersion, and donor-acceptor interactions. nih.gov By designing a ligand where a chlorine atom is positioned to interact with a backbone carbonyl oxygen or an amino acid side chain (e.g., aspartate, glutamate, serine), medicinal chemists can significantly improve both the affinity and selectivity of the molecule for its intended target. researchgate.net

Impact on Enzyme-Substrate and Enzyme-Inhibitor Interactions in Biochemical Assays

The unique properties of the 2,6-dichloro-L-phenylalanine scaffold make it a valuable component in the design of enzyme inhibitors. Its incorporation can modulate enzyme activity by influencing how the inhibitor recognizes and binds to the active site, often leading to potent and specific inhibition.

Proteases are a major class of enzymes and a frequent target for drug development. ku.edu The design of effective protease inhibitors often relies on creating molecules that mimic the natural substrate but are resistant to cleavage. The specificity of these inhibitors is typically optimized by selecting appropriate amino acid sequences that interact with the binding pockets (e.g., S1, S2, etc.) of the target protease. nih.gov

Incorporating 2,6-dichloro-L-phenylalanine into a peptide-like inhibitor can serve several strategic purposes:

P1 Site Recognition: For proteases that recognize large hydrophobic residues like phenylalanine at the P1 position (adjacent to the scissile bond), the dichlorinated analog can enhance binding in the corresponding S1 pocket due to its increased lipophilicity and potential for halogen bonding.

Enhanced Stability: Non-natural amino acids can confer resistance to proteolytic degradation, increasing the inhibitor's biological lifetime. researchgate.net

Improved Selectivity: The specific steric and electronic profile of the 2,6-dichlorophenyl group can be exploited to achieve selectivity between closely related proteases whose binding pockets may differ subtly in size, shape, or electronic character. nih.gov

The general principle involves using the modified amino acid as a scaffold or recognition element within a larger molecule designed to target the enzyme's active site. mdpi.com This approach has been successful in developing potent inhibitors for a wide range of enzymes. ku.edunih.gov

Table 2: Design Strategies for Enzyme Inhibitors Using Modified Phenylalanine

| Strategy | Principle | Example Application |

| Substrate Mimicry | The inhibitor backbone mimics the natural peptide substrate of the enzyme. | A peptide sequence incorporating 2,6-dichloro-L-phenylalanine to target the S1 pocket of a chymotrypsin-like protease. nih.gov |

| Covalent Inhibition | The inhibitor includes a reactive group ("warhead") that forms a covalent bond with a catalytic residue (e.g., cysteine, serine) in the active site. | A peptide nitrile containing the dichlorinated residue could form a reversible covalent thioimidate adduct with a cysteine protease. ku.edu |

| Allosteric Inhibition | The inhibitor binds to a site other than the active site, inducing a conformational change that reduces enzyme activity. | Phenylalanine itself can act as a noncompetitive, allosteric inhibitor of certain enzymes in biosynthetic pathways. nih.gov |

| Dimerization Inhibition | The inhibitor is designed to bind at the interface between two protein subunits, preventing the formation of a functional enzyme complex. | A peptide designed to mimic the N-terminal sequence of a viral protease can inhibit its dimerization and subsequent activity. nih.gov |

Understanding the kinetic mechanism of inhibition is crucial for optimizing inhibitor design. Steady-state kinetic analyses, including initial velocity and product inhibition studies, can reveal the order of binding for substrates and inhibitors. For instance, studies on phenylalanine dehydrogenase show an ordered kinetic mechanism where the cofactor NAD⁺ binds before L-phenylalanine. nih.gov An inhibitor incorporating 2,6-dichloro-L-phenylalanine could be designed to be competitive, noncompetitive, or uncompetitive with respect to either the amino acid substrate or the cofactor, depending on its binding mode.

L-phenylalanine and its derivatives can act as potent noncompetitive inhibitors, as seen in the regulation of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov This suggests binding to an allosteric site or to the enzyme-substrate complex, a mechanism that could be enhanced by the dichlorinated moiety. Structural studies, such as X-ray crystallography, can provide atomic-level details of how an inhibitor containing 2,6-dichloro-L-phenylalanine engages with the active site. Such studies can illuminate the specific interactions—hydrophobic, steric, and halogen bonds—that anchor the inhibitor and are responsible for its potent effect, guiding further rational design. nih.gov

Research on Proteolytic Stability of Peptides and Peptidomimetics in In Vitro Biorecognition Models

The incorporation of 2,6-dichloro-L-phenylalanine into peptide chains is a strategic approach to enhance their resistance to enzymatic degradation. The bulky chlorine atoms at the 2 and 6 positions of the phenyl ring provide considerable steric hindrance, which can prevent the peptide from fitting into the active sites of proteolytic enzymes. This modification is crucial for increasing the in vivo half-life of peptide-based drug candidates.

Resistance to Amino- and Carboxy-peptidases

The terminal ends of peptides are particularly vulnerable to degradation by exopeptidases, such as aminopeptidases and carboxypeptidases. The introduction of 2,6-dichloro-L-phenylalanine at or near the N-terminus or C-terminus of a peptide can significantly inhibit the action of these enzymes. The steric bulk of the dichlorinated phenyl ring can physically block the access of the peptidase to the scissile peptide bond, thereby preserving the integrity of the peptide.

Stability Against Endoproteases

Endoproteases, which cleave peptide bonds within the polypeptide chain, are a major hurdle in the development of therapeutic peptides. The strategic placement of 2,6-dichloro-L-phenylalanine can confer resistance to these enzymes. For instance, chymotrypsin, an endoprotease that preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, shows reduced activity towards peptides containing 2,6-dichloro-L-phenylalanine. The dichlorination of the aromatic ring alters the electronic and steric properties of the side chain, making it a poor substrate for chymotrypsin.

Below is a table summarizing the enhanced proteolytic stability of a model peptide after the incorporation of 2,6-dichloro-L-phenylalanine.

| Peptide Sequence | Enzyme | Half-life (t½) in minutes |

| Gly-Phe-Ala | Chymotrypsin | 15 |

| Gly-(2,6-Cl₂-Phe)-Ala | Chymotrypsin | >240 |

| Leu-Phe-Gly | Aminopeptidase M | 30 |

| Leu-(2,6-Cl₂-Phe)-Gly | Aminopeptidase M | >180 |

This table presents hypothetical data for illustrative purposes, based on established principles of steric hindrance by halogenated amino acids.

Influence on Membrane Permeation and Intracellular Delivery in Model Systems

The ability of a drug to cross biological membranes is a critical determinant of its oral bioavailability and intracellular efficacy. The physicochemical properties of 2,6-dichloro-L-phenylalanine can modulate the membrane permeation of peptides into which it is incorporated.

Passive Diffusion Studies Across Artificial Membranes

The lipophilicity of a molecule is a key factor influencing its ability to passively diffuse across lipid bilayers. The addition of two chlorine atoms to the phenyl ring of phenylalanine increases its lipophilicity. This enhanced lipophilicity can improve the passive diffusion of peptides across artificial membranes, such as those used in the Parallel Artificial Membrane Permeability Assay (PAMPA). However, the increased size of the molecule due to the chlorine atoms can also have a counteracting effect, potentially reducing permeability if the molecule becomes too bulky.

The table below illustrates the effect of incorporating 2,6-dichloro-L-phenylalanine on the permeability of a model peptide in a PAMPA assay.

| Peptide | LogP | Permeability Coefficient (Pe) x 10⁻⁶ cm/s |

| Ac-Phe-NH₂ | 1.2 | 2.5 |

| Ac-(2,6-Cl₂-Phe)-NH₂ | 2.5 | 5.8 |

This table presents hypothetical data for illustrative purposes, reflecting the expected increase in lipophilicity and permeability.

Interactions with Transporter Systems (e.g., PEPT1, LAT1) in In Vitro Cellular Models

In addition to passive diffusion, many drugs and nutrients are transported across cellular membranes by specific transporter proteins. The peptide transporter 1 (PEPT1) and the L-type amino acid transporter 1 (LAT1) are two important transporters involved in the absorption of peptides and amino acid-like drugs. The structural modifications introduced by 2,6-dichloro-L-phenylalanine can influence the recognition and transport of peptides by these systems. While the bulky dichlorinated side chain might hinder binding to some transporters, it could also potentially enhance affinity for others that have a preference for large, lipophilic side chains. Further research is needed to fully elucidate these interactions in various in vitro cellular models.

Applications in Peptide and Protein Engineering

The unique properties of 2,6-dichloro-L-phenylalanine make it a valuable tool in peptide and protein engineering. By strategically incorporating this unnatural amino acid, researchers can design peptides and proteins with enhanced stability, modified receptor binding properties, and novel biological activities. The steric hindrance provided by the dichlorinated phenyl ring can be used to enforce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological function. Furthermore, the altered electronic properties of the aromatic ring can lead to different binding interactions with target receptors, potentially resulting in increased potency or altered selectivity.

Design of Conformationally Constrained Peptides

The introduction of sterically demanding amino acids is a recognized strategy for restricting the conformational freedom of peptides. The ortho-dichloro substitution on the phenyl ring of phenylalanine is expected to severely limit the rotational freedom (χ1 and χ2 dihedral angles) of the side chain. This steric hindrance can force the peptide backbone into specific secondary structures, such as turns or helical motifs, which may be crucial for binding to a biological target.

Research on other sterically hindered amino acids has demonstrated that such constraints can lead to peptides with increased receptor affinity and selectivity, as well as enhanced resistance to enzymatic degradation. However, specific studies detailing the synthesis of peptides containing Cbz-2,6-Dichloro-L-Phenylalanine and the rigorous analysis of their resulting conformations through techniques like NMR spectroscopy or X-ray crystallography are not readily found in the public domain. The efficient coupling of such hindered amino acids into a growing peptide chain can also present synthetic challenges. nih.gov

Development of Novel Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the essential elements of a peptide's structure and function but with improved drug-like properties. The unique steric and electronic properties of the 2,6-dichlorophenyl group could serve as a key pharmacophore in the design of novel scaffolds. This moiety could be incorporated to mimic the spatial arrangement of a natural phenylalanine residue in a bioactive peptide while offering a distinct interaction profile.

The development of peptidomimetics often involves replacing labile peptide bonds or modifying amino acid side chains to enhance stability and bioavailability. While various heterocyclic and non-natural scaffolds are employed in peptidomimetic design, there is a lack of published research specifically leveraging this compound for the construction of new peptidomimetic frameworks. The synthesis of such scaffolds would likely involve multi-step organic chemistry, and their conformational properties would need to be thoroughly characterized.

Probing Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. Developing chemical probes to study and modulate these interactions is a major goal in chemical biology. Modified amino acids can be incorporated into peptides or proteins to serve as probes for their binding partners.

The dichlorinated phenyl ring of 2,6-Dichloro-L-Phenylalanine could potentially act as a unique probe for exploring PPI interfaces. The chlorine atoms can engage in halogen bonding, a non-covalent interaction that is gaining recognition for its potential role in molecular recognition. Furthermore, the altered hydrophobicity and shape of the side chain could provide insights into the steric and electronic requirements of a specific protein binding pocket. Phenylalanine residues themselves are often found at the core of PPI interfaces, making their modified analogs attractive tools for such studies.

Despite this potential, there are no specific reports found in the scientific literature that describe the use of this compound as a probe to investigate PPIs. Methodologies for studying PPIs, such as yeast two-hybrid systems, fluorescence resonance energy transfer (FRET), and co-immunoprecipitation, are well-established, but their application with this specific compound has not been documented.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Derived Compounds

High-Resolution Mass Spectrometry for Molecular Weight and Sequence Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a primary tool for the unambiguous confirmation of the molecular weight and elemental composition of Cbz-2,6-dichloro-L-phenylalanine derivatives. This technique's ability to provide highly accurate mass measurements, typically to within a few parts per million, allows for the confident assignment of a molecular formula. For peptide-based molecules incorporating this unnatural amino acid, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for sequence verification. The fragmentation patterns observed in MS/MS spectra can pinpoint the location of the dichlorinated phenylalanine residue within the peptide chain.

In the development of potent inhibitors targeting the p53-MDM2 interaction, researchers synthesized a series of compounds built upon a dichlorinated phenylalanine scaffold. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) was systematically used to confirm the exact molecular weights of these synthesized molecules, a crucial step to validate that the intended chemical transformations had occurred successfully before proceeding with further biological evaluations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential technique for both evaluating the purity of and isolating this compound-containing compounds. This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Reverse-phase HPLC (RP-HPLC) is particularly common for these applications, where a nonpolar stationary phase is used with a polar mobile phase.

Analytical RP-HPLC is routinely used to assess the purity of the synthesized compounds. The resulting chromatogram provides a quantitative measure of purity based on the relative area of the product peak. For purification, preparative RP-HPLC is employed to isolate the target compound from unreacted starting materials, reagents, and synthetic byproducts. The effectiveness of this purification is typically monitored by analyzing the collected fractions with analytical HPLC and mass spectrometry to ensure the desired level of purity has been achieved.

Advanced NMR Techniques (2D, 3D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, especially advanced two-dimensional (2D) and three-dimensional (3D) techniques, is indispensable for the complete and unambiguous structural elucidation of complex molecules derived from this compound. While 1D NMR (¹H and ¹³C) provides initial structural insights, the complexity of larger molecules often necessitates multi-dimensional experiments to resolve overlapping signals and establish connectivity.

Key 2D NMR experiments utilized in the characterization of these compounds include:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon nuclei (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in three-dimensional space, providing crucial information about the molecule's conformation and stereochemistry.

Through the combined application of these techniques, a comprehensive and detailed picture of the molecule's three-dimensional structure can be constructed, confirming the covalent framework and spatial arrangement of atoms.

Spectrophotometric and Spectrofluorometric Assays for Functional Studies of Bioactive Constructs

Following the synthesis, purification, and structural confirmation of bioactive constructs containing this compound, spectrophotometric and spectrofluorometric assays are widely used to investigate their functional activity. These methods rely on measuring changes in light absorbance or fluorescence to quantify the interaction between the compound and its biological target.

For instance, if a derivative is designed as an enzyme inhibitor, a spectrophotometric assay can be employed to measure the enzyme's activity. This often involves a chromogenic substrate that produces a colored product upon enzymatic reaction. The rate of color formation, monitored by an increase in absorbance at a specific wavelength, can be measured in the presence of varying concentrations of the inhibitor to determine its potency, often expressed as an IC₅₀ value.

Spectrofluorometric assays offer an alternative, often with higher sensitivity. These assays can utilize fluorogenic substrates that become fluorescent after being acted upon by an enzyme. Another powerful approach is the use of fluorescence polarization (FP) or Förster Resonance Energy Transfer (FRET) based assays. For example, in the study of inhibitors of the MDM2-p53 interaction, a competitive binding assay using a fluorescently labeled p53 peptide is a common method. The binding of an inhibitor to MDM2 displaces the fluorescent peptide, leading to a change in the fluorescence signal, which allows for the quantification of the inhibitor's binding affinity.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Chemical Probes and Biological Tools Incorporating 2,6-Dichloro-L-Phenylalanine

The genetic incorporation of non-canonical amino acids (NCAAs) into proteins has become a powerful tool for investigating and engineering protein structure and function. While the direct incorporation of Cbz-2,6-dichloro-L-phenylalanine has not been extensively documented, the successful genetic encoding of other ortho-substituted phenylalanine derivatives paves the way for its use in developing novel chemical probes. acs.org Researchers have demonstrated the ability to incorporate phenylalanine derivatives with substitutions at various positions on the phenyl ring using engineered pyrrolysyl-tRNA synthetase (PylRS) mutants. acs.orgnih.gov This methodology could likely be adapted for 2,6-dichloro-L-phenylalanine, enabling its site-specific insertion into proteins.

The presence of the dichloro-substitution offers a unique probe for studying protein environments. For instance, similar to how o-cyano-phenylalanine has been used as a fluorescent sensor to probe the local environment of proteins during folding and unfolding, the dichlorinated phenyl ring could serve as a distinctive Raman or NMR probe. acs.org The development of such probes would provide high-resolution insights into protein dynamics and interactions. Furthermore, the strategic placement of this amino acid could be used to create resistance-conferring mutations, a valuable technique for identifying the cellular targets of small molecules and validating their mechanisms of action. nih.gov

Integration of Artificial Intelligence and Machine Learning in Designing Modified Amino Acid Containing Molecules

In the context of modified amino acids, AI can play a pivotal role in several ways:

Predicting Functional Impact: AI models can be trained to predict how the incorporation of a non-canonical amino acid like 2,6-dichloro-L-phenylalanine will affect a protein's structure, stability, and function. oncodaily.com This would accelerate the engineering of proteins with enhanced or novel properties.

Designing Novel Sequences: Generative AI models can design entirely new amino acid sequences that incorporate modified residues to achieve specific therapeutic or industrial goals. the-scientist.comoncodaily.com For example, these models could design peptides or proteins where the inclusion of 2,6-dichloro-L-phenylalanine enhances binding affinity to a target or improves stability.

Optimizing Post-Translational Modifications: Researchers are developing AI tools to predict and engineer post-translational modifications (PTMs) in proteins. nih.gov While not a direct application to the non-natural 2,6-dichloro-L-phenylalanine, this demonstrates the growing capability of AI to handle the chemical diversity beyond the 20 canonical amino acids.

The integration of AI will undoubtedly reduce the trial-and-error nature of protein engineering, making the design of bespoke proteins containing modified amino acids more efficient and predictable.

Exploration of 2,6-Dichloro-L-Phenylalanine in Non-Biomolecular Material Science Applications

While the primary focus of modified amino acids is often in the realm of biology, their unique properties can also be exploited in materials science. The incorporation of halogenated amino acids can influence the self-assembly and material properties of peptides. For example, halogenation can affect the kinetics of fibril formation and the morphology of the resulting aggregates. nih.gov

Although specific research on the use of this compound in non-biomolecular materials is not yet prominent, this represents a promising and largely unexplored research avenue. The dichloro-substitutions could impart specific properties such as hydrophobicity and altered π-π stacking interactions, which could be harnessed to create novel biomaterials with tailored mechanical or electronic properties. Future research could explore the use of peptides containing 2,6-dichloro-L-phenylalanine for applications in areas like hydrogel formation, conductive biomaterials, or as building blocks for nanotechnology.

Expanding the Scope of Halogenated Phenylalanine Derivatives in Fundamental Chemical Biology Research

The study of halogenated phenylalanine derivatives is a burgeoning field within chemical biology. Halogen atoms, when introduced into the phenyl ring of phenylalanine, can significantly alter the chemical properties of peptides and proteins. nih.gov This has profound implications for understanding fundamental biological processes.

One area of active research is the impact of halogenation on amyloid formation. A systematic study on the effect of fluorinated and iodinated phenylalanine derivatives on the aggregation of the NFGAIL peptide revealed that halogenation can accelerate aggregation kinetics and alter the morphology of the resulting fibrils. nih.gov This suggests that halogenated phenylalanine derivatives can be powerful tools for dissecting the mechanisms of amyloid diseases.

Furthermore, the enzymatic synthesis of halogenated L-phenylalanine derivatives is an area of growing interest. nih.gov The development of enzymes like tryptophan 7-halogenase, which can regioselectively halogenate substrates, opens up possibilities for the biosynthesis of a wide range of halogenated aromatic amino acids. wikipedia.org These enzymatic methods offer a more environmentally friendly and specific alternative to traditional chemical synthesis. wikipedia.org The expansion of the genetic code to include a wider variety of halogenated phenylalanines will undoubtedly provide chemical biologists with a more extensive toolkit to probe and manipulate biological systems. acs.org

Q & A

Q. How should researchers document stability studies for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.